molecular formula C25H28N4O4 B6485430 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 900136-58-5

5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione

Cat. No. B6485430
CAS RN: 900136-58-5
M. Wt: 448.5 g/mol
InChI Key: NCQZUYZJMYFUHI-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .


Synthesis Analysis

Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A series of new derivatives of 4- (2-chloroethyl)morpholine hydrochloride were efficiently synthesized .


Molecular Structure Analysis

Vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on the antimicrobial agent 6- (1,3-benzodioxol-5-ylmethyl)-5-ethyl-2- { [2- (morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4 (3H)-one . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The synthesis of the starting compounds 1, 2a – e, 3a – e and 4a – e was described earlier . 5-Substituted phenyl-3- -1,2,4-oxadiazoles (4a – e) were obtained by heating of О-aroyl- (β-morpholin-1-yl)propioamidoximes (3a – e) in DMF at 70 °C for several hours, evaporating off the solvent in an oil pump vacuum and treating of the residue with acetone .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molar mass of 87.122 g·mol −1, a density of 1.007 g/cm 3, a melting point of −5 °C, and a boiling point of 129 °C . It is miscible in water .

Mechanism of Action

Morpholine derivatives are effective on LTB4, bradykinin, PGE2, PAF or IL-1 beta-induced Hyperalgesia. They cause a decrease in pain threshold in the rat paw pressure model .

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c30-23-22(24(31)27-25(32)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-33-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZUYZJMYFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)NC(=O)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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